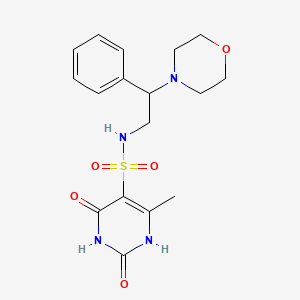![molecular formula C20H16BrNO3 B5325761 4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5325761.png)
4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is derived from the natural compound harmine, which is found in plants such as Banisteriopsis caapi.
作用机制
The mechanism of action of 4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. The compound has been shown to interact with proteins involved in the regulation of cell growth and survival, such as cyclin-dependent kinases and Akt. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as topoisomerases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the central nervous system, the compound has been shown to improve cognitive function and reduce inflammation. In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, the compound has been shown to inhibit the replication of viruses and bacteria.
实验室实验的优点和局限性
The advantages of using 4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments include its high purity and yield, as well as its potential for use in a wide range of scientific research applications. However, the limitations of using the compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are many potential future directions for research on 4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of interest is the investigation of the compound's potential as a treatment for various diseases, including neurodegenerative diseases, cancer, and infectious diseases. Additionally, the compound's mechanism of action could be further elucidated through studies on its interactions with specific proteins and signaling pathways. Finally, the compound's potential for use in drug discovery and development could be explored further, potentially leading to the development of new therapies for a variety of diseases.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations, but it holds promise as a tool for advancing scientific knowledge and developing new therapies for various diseases.
合成方法
The synthesis of 4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of harmine with 4-bromo-2-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis process is typically high, and the purity of the compound can be verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used in various scientific research applications, including studies on the central nervous system, cancer, and infectious diseases. In the central nervous system, the compound has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer research, the compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, the compound has been studied for its potential as an antiviral and antibacterial agent.
属性
IUPAC Name |
[4-bromo-2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-13(23)25-20-15(11-16(21)12-19(20)24-2)8-10-17-9-7-14-5-3-4-6-18(14)22-17/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHGKEXNNZWCGS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Br)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Br)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
![N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-pyrrolidinone](/img/structure/B5325752.png)
![{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile](/img/structure/B5325766.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B5325771.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5325774.png)